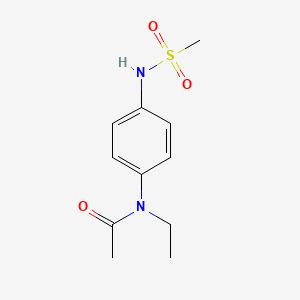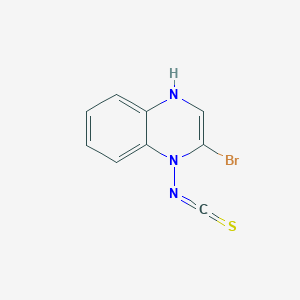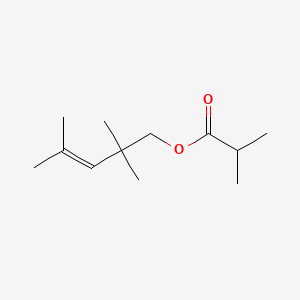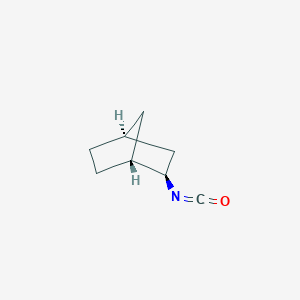
Exo-2-norbornylisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exo-2-norbornylisocyanate is an organic compound with the molecular formula C8H11NO. It is a derivative of norbornane, a bicyclic hydrocarbon, and contains an isocyanate functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Exo-2-norbornylisocyanate can be synthesized through the isomerization of exo-2-norbornylthiocyanate. This process involves the formation of a non-classical ion intermediate, which then rearranges to form the isocyanate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of thiocyanate precursors and controlled reaction conditions to ensure the formation of the desired isocyanate product.
Chemical Reactions Analysis
Types of Reactions: Exo-2-norbornylisocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Amines: React with this compound to form ureas under mild conditions.
Alcohols: React with the isocyanate group to form carbamates, typically requiring a catalyst or elevated temperatures.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
Exo-2-norbornylisocyanate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential use in modifying biomolecules due to its reactive isocyanate group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of exo-2-norbornylisocyanate involves its highly reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify other molecules, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.
Comparison with Similar Compounds
Exo-2-norbornylisothiocyanate: Similar in structure but contains a thiocyanate group instead of an isocyanate group.
Norbornane derivatives: Other derivatives of norbornane with different functional groups.
Uniqueness: Exo-2-norbornylisocyanate is unique due to its isocyanate functional group, which imparts high reactivity and versatility in chemical reactions. This makes it distinct from other norbornane derivatives that may not possess the same level of reactivity or application potential.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(1R,2R,4S)-2-isocyanatobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H11NO/c10-5-9-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2/t6-,7+,8+/m0/s1 |
InChI Key |
HQTBWWAAVGMMRU-XLPZGREQSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@H]2N=C=O |
Canonical SMILES |
C1CC2CC1CC2N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


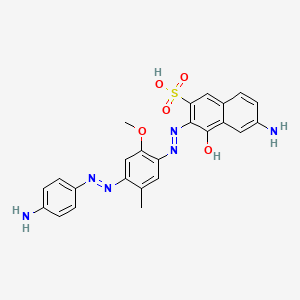
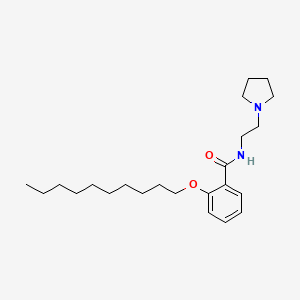
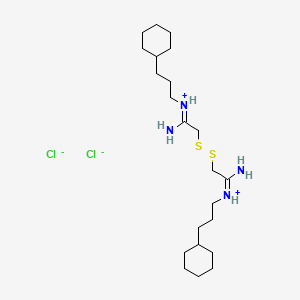
![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi](/img/structure/B13742912.png)
![3-benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;trihydrate;trihydrochloride](/img/structure/B13742919.png)
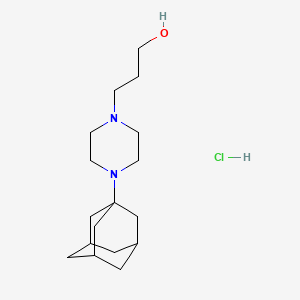
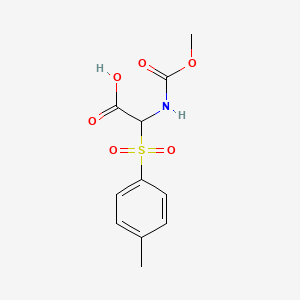
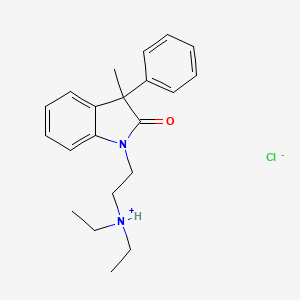
![5-Isocyanatobenzo[c][1,2,5]oxadiazole](/img/structure/B13742949.png)
